Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate
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Overview
Description
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes nitrogen atoms. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-amino-2-azabicyclo[331]nonane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl substituted products.
Scientific Research Applications
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Tert-butyl 8-amino-2-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group. This combination provides distinct steric and electronic properties, making it valuable for various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)11(15)8-9/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJPOAKKHGBLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C1C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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